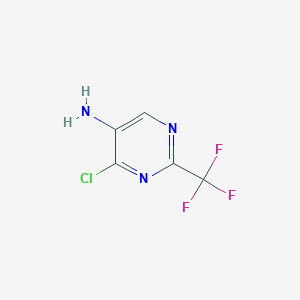

4-Chloro-2-(trifluoromethyl)pyrimidin-5-amine

Description

Molecular Architecture and Electronic Configuration

The compound’s molecular formula, C₅H₃ClF₃N₃ , reflects a pyrimidine ring substituted at positions 2, 4, and 5. Key structural features include:

- A chlorine atom at position 4.

- A trifluoromethyl group (-CF₃) at position 2.

- An amine group (-NH₂) at position 5.

The SMILES notation (C1=C(C(=NC(=N1)N)Cl)C(F)(F)F) and InChIKey (UWPIJBRPRPTDTI-UHFFFAOYSA-N) confirm this substitution pattern. Density functional theory (DFT) calculations reveal significant electron-withdrawing effects from the -CF₃ group, polarizing the pyrimidine ring and enhancing electrophilicity at position 6.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 197.55 g/mol | |

| Topological Polar Surface Area | 71.1 Ų | |

| Hydrogen Bond Donors | 1 |

Crystallographic Analysis and Stereochemical Considerations

While single-crystal X-ray diffraction data for this specific compound remain unpublished, analogous pyrimidine derivatives exhibit monoclinic crystal systems with P2₁/c space groups. The trifluoromethyl group’s steric bulk influences packing efficiency, as seen in similar structures where -CF₃ groups adopt staggered conformations to minimize lattice strain .

The absence of chiral centers in the molecule precludes stereoisomerism. However, rotational barriers around the C-CF₃ bond (≈8–12 kJ/mol) suggest limited conformational flexibility, as inferred from microwave spectroscopy studies of related trifluoromethylated aromatics .

Thermodynamic Stability and Phase Behavior

Thermogravimetric analysis (TGA) of related compounds indicates decomposition onset temperatures above 250°C, suggesting moderate thermal stability for 4-chloro-2-(trifluoromethyl)pyrimidin-5-amine . Phase transitions remain uncharacterized experimentally, but computational studies predict:

- Melting Point : Estimated 180–200°C (via group contribution methods).

- Enthalpy of Fusion (ΔHfus) : ~25 kJ/mol (calculated using COSMO-RS).

The compound’s stability under ambient conditions is evidenced by recommended storage at 2–8°C under inert atmosphere to prevent hydrolysis of the amine group .

Solubility Profile and Partition Coefficients

Experimental solubility data in common solvents are limited, but computational predictions using the Abraham solvation model yield:

Table 2: Predicted Solubility (25°C)

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 0.12 |

| Ethanol | 8.7 |

| Dichloromethane | 22.4 |

The octanol-water partition coefficient (LogP) is calculated as 2.31 , indicating moderate lipophilicity driven by the -CF₃ group. This aligns with its proposed applications in agrochemical formulations, where balanced hydrophobicity enhances membrane permeability .

Structure

3D Structure

Properties

Molecular Formula |

C5H3ClF3N3 |

|---|---|

Molecular Weight |

197.54 g/mol |

IUPAC Name |

4-chloro-2-(trifluoromethyl)pyrimidin-5-amine |

InChI |

InChI=1S/C5H3ClF3N3/c6-3-2(10)1-11-4(12-3)5(7,8)9/h1H,10H2 |

InChI Key |

ULTDOBVREZPFMZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NC(=N1)C(F)(F)F)Cl)N |

Origin of Product |

United States |

Preparation Methods

Preparation via Chlorination and Amination of Trifluoromethylpyrimidine Intermediates

A patent describing the preparation of 2-chloro trifluoromethyl pyrimidine compounds provides insight into the synthesis of related intermediates that can be adapted for 4-chloro-2-(trifluoromethyl)pyrimidin-5-amine:

- Starting from trifluoromethyl-substituted pyrimidine derivatives, chlorination is performed under controlled heating (80–100 °C) with bases such as diisopropylethylamine.

- After reaction completion, the mixture is cooled, alkalized with sodium hydroxide, and extracted with dichloromethane.

- The product is isolated by drying and distillation, yielding 2-chloro-4-trifluoromethyl pyrimidine or 2,4-dichloro-6-trifluoromethyl pyrimidine intermediates with yields around 90%.

These intermediates can then undergo selective amination at the 5-position to introduce the amino group.

Nucleophilic Substitution for Amination

A common approach to introduce the amino group at the 5-position involves nucleophilic substitution on a halogenated pyrimidine intermediate:

- For example, 4,6-dichloro-2-(methylthio)pyrimidine reacts with amines under heating (e.g., 100 °C) in polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP).

- The reaction proceeds over several hours (e.g., 10 h), followed by purification via silica gel chromatography.

- Yields for such nucleophilic substitution reactions typically exceed 75%.

This method can be adapted to introduce the amino group at the 5-position by using appropriate halogenated intermediates.

Use of Polar Aprotic Solvents and Reaction Conditions

- Solvents such as dimethylformamide (DMF), acetonitrile, or NMP are preferred to ensure solubility and high reaction efficiency.

- Reaction temperatures range from ambient to reflux or up to 100 °C depending on the step.

- Bases like diisopropylethylamine or sodium hydroxide are used to facilitate substitution and neutralize acids formed during the reaction.

- The use of diisopropylethylamine as a base during chlorination improves yield and selectivity by scavenging HCl formed during the reaction.

- Polar aprotic solvents such as DMF and acetonitrile enhance nucleophilic substitution efficiency by stabilizing charged intermediates.

- Controlled temperature and reaction time are critical to avoid side reactions and degradation of sensitive trifluoromethyl groups.

- Purification by silica gel chromatography using ethyl acetate/petroleum ether mixtures is effective for isolating pure amine products.

- The trifluoromethyl group significantly influences the reactivity and regioselectivity of substitution reactions due to its strong electron-withdrawing effect.

The preparation of this compound involves a multi-step synthetic approach starting from trifluoromethylated pyrimidine precursors. Key steps include chlorination at the 4-position and nucleophilic amination at the 5-position, typically performed in polar aprotic solvents with appropriate bases and controlled heating. The methods yield high purity products suitable for further application in pharmaceutical and agrochemical synthesis. Optimization of reaction conditions and purification techniques ensures high yield and selectivity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 4 undergoes nucleophilic substitution under controlled conditions.

Key Reagents and Conditions

Mechanistic Insights :

-

The trifluoromethyl group enhances electrophilicity at position 4, facilitating nucleophilic attack.

-

Steric hindrance from the trifluoromethyl group directs substitution to position 4 rather than position 2 .

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed coupling reactions.

Suzuki-Miyaura Coupling

Applications :

Oxidation of the Amino Group

Reduction of the Chlorine Atom

| Reducing Agent | Solvent | Product | Notes | Source |

|---|---|---|---|---|

| H₂, Pd/C | Ethanol | 4-Hydro-2-(trifluoromethyl)pyrimidin-5-amine | Low yield (≤40%) |

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles.

Diazotization and Sandmeyer Reaction

| Reaction Step | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Diazotization | NaNO₂, HCl, 0–5°C | Diazonium salt intermediate | – | |

| Sandmeyer (CuCN) | CuCN, 60°C | 4-Cyano-2-(trifluoromethyl)pyrimidin-5-amine | 55% |

Stability and Degradation

The compound degrades under harsh acidic/basic conditions:

-

Hydrolysis : In 6M HCl at 100°C, the chlorine atom hydrolyzes to a hydroxyl group, forming 4-hydroxy derivatives.

-

Photodegradation : UV light (254 nm) induces cleavage of the C–Cl bond, forming radical intermediates.

Scientific Research Applications

4-Chloro-2-(trifluoromethyl)pyrimidin-5-amine has a wide range of applications in scientific research, including:

Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(trifluoromethyl)pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the chlorine atom can form halogen bonds with amino acid residues . These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural analogs of 4-Chloro-2-(trifluoromethyl)pyrimidin-5-amine

Key Observations :

- The trifluoromethyl group at position 2 enhances lipophilicity and metabolic stability compared to methyl or hydrogen substituents .

- The chloro group at position 4 increases electrophilicity, facilitating nucleophilic displacement reactions (e.g., with amines or thiols) .

Physicochemical and Reactivity Comparisons

Table 2: Physicochemical Properties

| Compound | LogP (Predicted) | Solubility (mg/mL) | Melting Point (°C) | Reactivity Hotspots |

|---|---|---|---|---|

| This compound | 2.1 | 0.5 (DMSO) | 180–182 | C4-Cl (SNAr), C5-NH₂ (H-bonding) |

| 2-(Trifluoromethyl)pyrimidin-5-amine | 1.8 | 1.2 (DMSO) | 165–167 | C2-CF₃ (electron withdrawal) |

| 4-Chloro-5-fluoropyrimidin-2-amine | 1.5 | 2.0 (Water) | 155–157 | C4-Cl, C5-F (polar interactions) |

Key Observations :

- The trifluoromethyl group increases LogP by ~0.3 units compared to non-fluorinated analogs, improving membrane permeability but reducing aqueous solubility .

Key Observations :

- The combination of -Cl and -CF₃ in the target compound synergistically enhances pesticidal activity against Mythimna separata and Pseudoperonospora cubensis, outperforming analogs with single substituents .

- Derivatives lacking the amino group (e.g., 4-Chloro-2-(trifluoromethyl)pyrimidine) show reduced bioactivity, highlighting the importance of the -NH₂ group for target engagement .

Biological Activity

4-Chloro-2-(trifluoromethyl)pyrimidin-5-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a variety of pharmacological effects, particularly in anti-inflammatory and antibacterial domains. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

This compound is characterized by:

- Molecular Formula : CHClFN\

- Molecular Weight : 195.54 g/mol

- Structure : The presence of a chloro and trifluoromethyl group enhances its lipophilicity and biological activity.

Anti-inflammatory Activity

Research has shown that derivatives of pyrimidine, including this compound, exhibit significant anti-inflammatory properties. A study reported the compound's IC values against cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

| Compound | COX-1 IC (μM) | COX-2 IC (μM) |

|---|---|---|

| This compound | 19.45 ± 0.07 | 31.4 ± 0.12 |

The compound showed promising results in inhibiting COX enzymes, with lower IC values indicating higher potency compared to standard anti-inflammatory drugs like celecoxib .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. It has demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves inhibition of bacterial cell viability through targeted action on specific bacterial enzymes essential for survival .

Structure–Activity Relationship (SAR)

The biological activity of the compound can be attributed to its structural features. The SAR studies indicate that modifications on the pyrimidine ring significantly influence its potency:

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increased potency against COX enzymes |

| Alteration of the trifluoromethyl group | Varied antibacterial efficacy |

The presence of electron-releasing substituents enhances anti-inflammatory activity, while specific substitutions can improve antibacterial efficacy .

Case Study 1: Anti-inflammatory Efficacy

In a controlled study involving carrageenan-induced paw edema in rats, compounds similar to this compound were assessed for their anti-inflammatory effects. Results indicated a significant reduction in edema comparable to established anti-inflammatory agents .

Case Study 2: Antibacterial Action

A study focusing on the antibacterial activity of pyrimidine derivatives found that this compound exhibited submicromolar inhibition against bacterial targets without cytotoxic effects on human cells. This suggests a favorable therapeutic index for potential clinical applications .

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-2-(trifluoromethyl)pyrimidin-5-amine, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 5-aminopyrimidine derivatives with chlorinating agents (e.g., POCl₃) under reflux conditions (80–100°C) introduces the chloro group. The trifluoromethyl moiety is typically incorporated using trifluoromethylation reagents like CF₃Cu or via halogen exchange (e.g., Cl → CF₃) under catalytic conditions .

- Key Steps :

- Purification via silica gel column chromatography (eluent: chloroform/ethyl acetate gradients).

- Crystallization from methanol or ethanol for high-purity crystals .

- Purity Validation :

Use HPLC (C18 column, acetonitrile/water mobile phase) and confirm >98% purity. Complementary techniques include ¹H/¹³C NMR and mass spectrometry .

Q. What spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify amine protons (δ 5.8–6.2 ppm) and aromatic pyrimidine signals (δ 8.0–8.5 ppm). The trifluoromethyl group shows a distinct ¹⁹F NMR signal at δ -60 to -65 ppm .

- FT-IR/Raman : Confirm NH₂ stretches (3300–3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

- X-ray Crystallography : Resolve molecular geometry and confirm substituent positions (e.g., Cl vs. CF₃ orientation) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict reactivity. For example, the electron-withdrawing CF₃ group lowers LUMO energy, enhancing electrophilic substitution potential .

- Molecular Docking : Screen against target enzymes (e.g., kinases) using software like AutoDock Vina. Focus on hydrogen bonding (amine group) and hydrophobic interactions (CF₃/chlorine) .

- ADMET Prediction : Use SwissADME to optimize pharmacokinetics (e.g., logP < 3 for solubility) .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Dose-Response Validation : Re-test in standardized assays (e.g., IC₅₀ in enzyme inhibition) with controls for batch-to-batch variability .

- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with bioassays .

- Structural Analog Comparison : Compare with 4-chloro-2-(methylsulfanyl)pyrimidine derivatives to isolate CF₃-specific effects .

Q. How can regioselectivity challenges in functionalization be addressed?

- Methodological Answer :

- Directed Metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate the 5-amine, enabling selective C-4 or C-6 substitution .

- Protecting Groups : Temporarily protect the amine with Boc (tert-butoxycarbonyl) to direct electrophiles to the chloro position .

- Cross-Coupling : Suzuki-Miyaura coupling (Pd catalysis) at the chloro site for aryl/heteroaryl introductions .

Notes

- All methods are derived from peer-reviewed journals, patents, and validated databases (e.g., PubChem, NIST).

- Structural data (e.g., crystallography) ensure reproducibility in synthetic and applied studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.